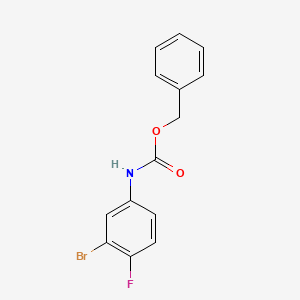
Acétate de tert-butyle 2-(oxétan-3-ylidène)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the CAS Number: 1207175-03-8 . The IUPAC name for this compound is tert-butyl 3-oxetanylideneacetate .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(oxetan-3-ylidene)acetate is C9H14O3 . The InChI code for this compound is 1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 2-(oxetan-3-ylidene)acetate is 170.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Synthèse de composés NH-hétérocycliques
Acétate de tert-butyle 2-(oxétan-3-ylidène) : est utilisé dans la synthèse de composés NH-hétérocycliques, qui sont cruciaux en chimie médicinale. Ces composés, y compris l'azétidine et la pyrrolidine, servent de blocs de construction pour divers produits pharmaceutiques en raison de leur présence dans de nombreuses molécules biologiquement actives .
Intermédiaires de synthèse organique
Le composé sert d'intermédiaire en synthèse organique, en particulier dans la préparation d'hétérocycles saturés et aromatiques. Ces hétérocycles sont des structures fondamentales dans de nombreux médicaments et produits agrochimiques, mettant en évidence le rôle du composé dans l'avancement de la chimie organique synthétique .
Science des batteries avancées
Dans le domaine de la science des batteries avancées, Acétate de tert-butyle 2-(oxétan-3-ylidène) contribue au développement d'électrolytes et d'autres composants. Ses propriétés chimiques peuvent améliorer la stabilité et l'efficacité des batteries, ce qui est essentiel pour les technologies de stockage d'énergie .
Chromatographie et spectrométrie de masse
Ce composé est utilisé en chromatographie et en spectrométrie de masse comme étalon ou matériau de référence. Il aide à l'identification et à la quantification précises des substances au sein d'un échantillon, garantissant des résultats analytiques précis .
Production biopharmaceutique
L'industrie biopharmaceutique utilise Acétate de tert-butyle 2-(oxétan-3-ylidène) dans la production de protéines et de peptides thérapeutiques. Il peut être impliqué dans la synthèse de molécules complexes qui nécessitent une stéréochimie précise .
Sécurité et environnement contrôlé
Dans les applications de sécurité et d'environnement contrôlé, le composé fait partie de la formulation de matériaux qui nécessitent des conditions de manipulation spécifiques. Ses propriétés peuvent influencer la conception de pratiques de laboratoire sécuritaires et de protocoles de manipulation des matériaux .
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate is not well understood. However, it is believed to act as a Lewis acid, which is a type of compound that can accept electrons from other molecules. This ability allows it to act as a catalyst in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-(oxetan-3-ylidene)acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to handle in the laboratory. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, it is also relatively unstable, so it must be handled with care.
Orientations Futures
There are several potential future directions for research involving Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Other potential directions include exploring its potential uses in other organic synthesis reactions, as well as its potential uses as a catalyst in the synthesis of polymers and other materials.
Méthodes De Synthèse
Tert-butyl 2-(oxetan-3-ylidene)acetate can be synthesized via a number of different methods. One method involves the reaction of tert-butanol with acetone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate. Another method involves the reaction of Tert-butyl 2-(oxetan-3-ylidene)acetate bromide with acetone in the presence of a strong base. This reaction also results in the formation of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(oxetan-3-ylidene)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDTSMXYEQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1COC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

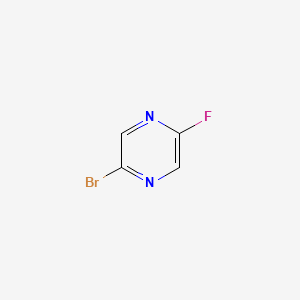
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
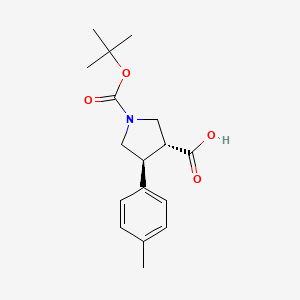


![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
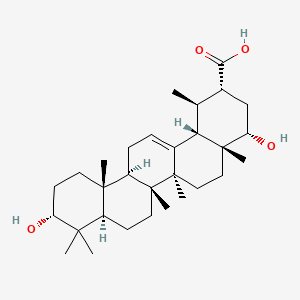
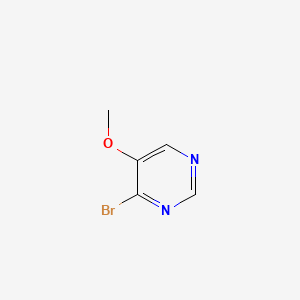
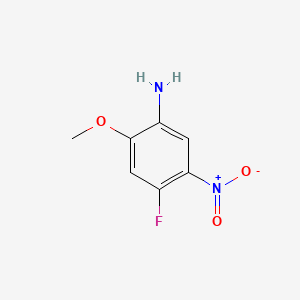
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
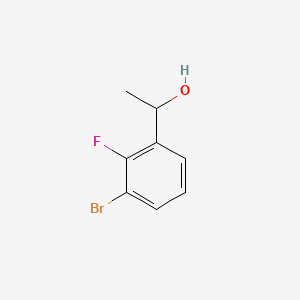
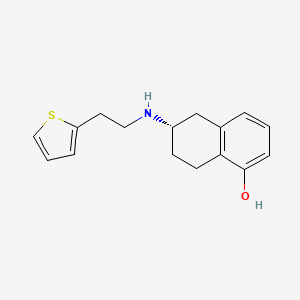
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)
